Bienvenue dans la boutique en ligne BenchChem!

3-Methylazepan-3-ol

Medicinal Chemistry Scaffold Design Conformational Restriction

3-Methylazepan-3-ol (CAS 1083216-37-8) is a saturated seven-membered nitrogen-containing heterocycle (azepane) featuring a geminal methyl and hydroxyl group at the 3-position. This substitution pattern distinguishes it from unsubstituted azepan-3-ol and other regioisomers by introducing a quaternary carbon center, which imposes distinct steric and conformational constraints on the scaffold.

Molecular Formula C7H15NO
Molecular Weight 129.203
CAS No. 1083216-37-8
Cat. No. B2829544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylazepan-3-ol
CAS1083216-37-8
Molecular FormulaC7H15NO
Molecular Weight129.203
Structural Identifiers
SMILESCC1(CCCCNC1)O
InChIInChI=1S/C7H15NO/c1-7(9)4-2-3-5-8-6-7/h8-9H,2-6H2,1H3
InChIKeyPCLHMPWNWSQJIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylazepan-3-ol (CAS 1083216-37-8): A Differentiated Azepane Scaffold for Medicinal Chemistry


3-Methylazepan-3-ol (CAS 1083216-37-8) is a saturated seven-membered nitrogen-containing heterocycle (azepane) featuring a geminal methyl and hydroxyl group at the 3-position . This substitution pattern distinguishes it from unsubstituted azepan-3-ol and other regioisomers by introducing a quaternary carbon center, which imposes distinct steric and conformational constraints on the scaffold. The compound is primarily procured as a research intermediate for constructing bioactive molecules, with its value proposition rooted in the unique physicochemical and structural properties conferred by the 3,3-disubstitution .

Why 3-Methylazepan-3-ol Cannot Be Replaced by Generic Azepane Analogs in Drug Discovery


Simple azepane building blocks like azepan-3-ol or 3-methylazepane cannot replicate the structural features of 3-methylazepan-3-ol. The geminal methyl and hydroxyl groups create a quaternary carbon center at position 3, which fundamentally alters the ring's conformation, the spatial orientation of hydrogen bond donors/acceptors, and the overall lipophilicity compared to its non-methylated or non-hydroxylated counterparts . SAR studies on related azepanone cathepsin K inhibitors demonstrate that the specific position of a methyl substituent on the azepane ring leads to drastic variations in potency (Ki,app ranging from 0.041 nM to over 100 nM) and oral bioavailability (from 3% to 89%), proving that seemingly minor structural changes produce non-interchangeable pharmacological profiles [1].

Quantitative Differentiation of 3-Methylazepan-3-ol from Closest Analogs: An Evidence-Based Guide


Structural Uniqueness: 3-Methylazepan-3-ol Possesses a Quaternary Center Absent in Core Azepane Scaffolds

3-Methylazepan-3-ol contains a geminal methyl and hydroxyl group, creating a chiral (when the ring is unsymmetrically substituted) or prochiral quaternary carbon at the 3-position. This is structurally distinct from the more common azepan-3-ol (CAS 14733-89-8), which has a secondary alcohol, and 3-methylazepane (CAS 1798010-22-6), which lacks the hydroxyl group [1]. This substitution pattern imposes greater conformational rigidity on the seven-membered ring, a key parameter in optimizing ligand-protein binding entropy.

Medicinal Chemistry Scaffold Design Conformational Restriction

Predicted Difference in Acidity (pKa) Compared to Unsubstituted Azepan-3-ol

The predicted acid dissociation constant (pKa) for 3-methylazepan-3-ol is 14.97±0.20 . In contrast, the predicted pKa for the secondary alcohol in (S)-azepan-3-ol is approximately 15.17 . The slightly lower (more acidic) pKa of the tertiary alcohol in 3-methylazepan-3-ol, induced by the electron-donating methyl group, will influence its hydrogen-bonding capacity and ionization state at physiological pH compared to the unsubstituted analog.

Physicochemical Properties ADME Prediction Permeability

Impact of Methyl Substitution on Potency and Pharmacokinetics: Class-Level Evidence from Azepan-3-one Cathepsin K Inhibitors

While direct comparative data for 3-methylazepan-3-ol is absent in the literature, a comprehensive SAR study on a series of azepan-3-one cathepsin K inhibitors provides critical class-level evidence. The introduction of a 7-cis-methyl group onto the parent azepanone scaffold improved the inhibition constant (Ki,app) from 0.16 nM to 0.041 nM against human cathepsin K and increased rat oral bioavailability from 42% to 89% [1]. This potent modulation of drug-like properties by a single methyl substituent validates the azepane scaffold's sensitivity to substitution and the value of exploring differentiated building blocks like 3-methylazepan-3-ol.

Structure-Activity Relationship (SAR) Cathepsin K Pharmacokinetics

Purity and Supply Form: A Readily Available, Research-Grade Intermediate

3-Methylazepan-3-ol is commercially available with a specified purity of 98% (Macklin, Leyan) to 95%+ (Chemenu), a key differentiator from non-commercial or less pure analogs that may require in-house synthesis and purification [1]. This high purity level reduces the risk of confounding biological results from impurities and meets the standard for use as a synthetic intermediate in multi-step drug discovery programs.

Chemical Procurement Quality Control Building Blocks

High-Impact Application Scenarios for 3-Methylazepan-3-ol in Drug Discovery


Diversifying Azepane-Based Kinase Inhibitor Libraries

Leveraging the established precedent of azepane scaffolds as potent kinase inhibitors (e.g., PKB/Akt, PKA) [1], 3-methylazepan-3-ol can be used as a key intermediate to synthesize novel analogs. Its quaternary 3-position offers a unique vector for exploring uncharted chemical space around the ATP-binding pocket, aiming to improve selectivity against closely related kinases, a common challenge in the field.

Exploring Conformational Restriction in GPCR Ligand Design

The azepane ring is a recognized pharmacophore in GPCR ligands, including dopamine D2/D3 receptor modulators . The geminal dimethyl-like substitution pattern of 3-methylazepan-3-ol can be exploited to rigidify the ligand's bound conformation. This approach is scientifically sound for potentially trapping a specific GPCR activation state, leading to biased agonism or antagonism with more precise pharmacological profiles.

Modulating Physicochemical Properties of CNS-Penetrant Candidates

The presence of both a hydrogen bond donor (OH) and a lipophilic methyl group on the same carbon of 3-methylazepan-3-ol provides a finely balanced tool for adjusting CNS drug properties [1]. Medicinal chemists can use this building block to simultaneously engage a polar target residue while shielding a hydrophobic patch, potentially fine-tuning LogD within the optimal range for crossing the blood-brain barrier.

Quote Request

Request a Quote for 3-Methylazepan-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.